3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide
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Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes an isoindole and quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with appropriate reagents to introduce the quinoxaline moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Phthalimide derivatives: Compounds with similar isoindole structures used in various chemical reactions.
Uniqueness
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide is unique due to its combination of isoindole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-quinoxalin-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-23(12-13-29-24(31)18-8-1-2-9-19(18)25(29)32)27-17-7-5-6-16(14-17)22-15-26-20-10-3-4-11-21(20)28-22/h1-11,14-15H,12-13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSTYZJKLVECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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